7-Benzyloxygramine

Catalog No.
S665095
CAS No.
94067-27-3
M.F
C18H20N2O
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Benzyloxygramine

CAS Number

94067-27-3

Product Name

7-Benzyloxygramine

IUPAC Name

N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-16(15)9-6-10-17(18)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3

InChI Key

SUZMCIRGERDWMV-UHFFFAOYSA-N

SMILES

CN(C)CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3

Synonyms

7-(Benzyloxy)-3-[(dimethylamino)methyl]indole; N,N-Dimethyl-7-(phenylmethoxy)-1H-indole-3-methanamine; NSC 92544;

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3

7-Benzyloxygramine is an organic compound with the molecular formula C18H20N2OC_{18}H_{20}N_{2}O and a molecular weight of approximately 280.36 g/mol. It is characterized by the presence of a benzyloxy group at the 7-position of the gramine structure, which is derived from the alkaloid gramine. The compound is often used as a versatile building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical applications .

Pharmacological Effects:

7-Benzyloxygramine is a selective serotonin reuptake inhibitor (SRI) that has been investigated for its potential therapeutic effects in various neurological and psychological disorders. However, due to concerns about its safety profile, clinical trials have been limited.

Studies suggest that 7-Benzyloxygramine acts by blocking the reuptake of serotonin in the synaptic cleft, leading to increased extracellular serotonin levels. This mechanism is similar to other well-established SRIs used to treat depression and anxiety disorders.

Potential Therapeutic Applications:

-Benzyloxygramine has been explored for its potential use in treating various conditions, including:

  • Depression: While some initial studies showed promise, further clinical research is needed to determine its efficacy and safety compared to existing antidepressants.
  • Anxiety disorders: Similar to depression, more research is required to confirm its effectiveness and safety profile for treating anxiety disorders.
  • Obsessive-compulsive disorder (OCD): Limited evidence suggests potential benefits, but further studies are needed to determine its efficacy and safety compared to standard OCD treatments.

Safety Concerns:

Despite its potential therapeutic effects, 7-Benzyloxygramine has raised concerns about its safety profile, including:

  • Abuse potential: Similar to other SRIs, 7-Benzyloxygramine may have potential for abuse and dependence, requiring careful evaluation in clinical settings.
  • Serotonin syndrome: This potentially life-threatening condition can occur when serotonin levels become excessively high, and 7-Benzyloxygramine may increase the risk, especially when combined with other serotonergic medications.
Typical of amines and ethers. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can react with electrophiles to form new amine derivatives.
  • Reduction reactions: The compound can be reduced to yield secondary or tertiary amines.
  • Acylation reactions: The amine group can react with acyl chlorides or anhydrides, leading to amides.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

These reactions make 7-Benzyloxygramine a valuable reagent in synthetic organic chemistry .

The synthesis of 7-Benzyloxygramine typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as gramine or related compounds.
  • Introduction of the Benzyloxy Group: This can be achieved through etherification reactions using benzyl halides and appropriate bases.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity levels.

Various synthetic routes have been developed, emphasizing efficiency and yield optimization .

7-Benzyloxygramine finds applications across several fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs and biologically active compounds.
  • Research Reagent: Used extensively in academic and industrial research for the development of new synthetic methodologies.
  • Chemical Building Block: Acts as a precursor for more complex organic molecules, facilitating advancements in medicinal chemistry .

Interaction studies involving 7-Benzyloxygramine focus on its behavior in biological systems and its potential interactions with proteins and enzymes. These studies aim to elucidate:

  • Binding Affinity: Assessing how well 7-Benzyloxygramine binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how it influences biological pathways at the molecular level.
  • Synergistic Effects: Investigating its interactions with other compounds to enhance therapeutic efficacy or reduce side effects.

Such studies are crucial for determining its viability as a therapeutic agent .

Several compounds share structural similarities with 7-Benzyloxygramine, including:

  • 5-Benzyloxygramine
    • Similarity: Also contains a benzyloxy group but positioned at the 5-position.
    • Unique Feature: Exhibits different biological activities and may have distinct pharmacological profiles.
  • Gramine
    • Similarity: Parent compound from which 7-Benzyloxygramine is derived.
    • Unique Feature: Known for its psychoactive properties; lacks the benzyloxy substituent.
  • 5-Methoxygramine
    • Similarity: Contains a methoxy group instead of a benzyloxy group.
    • Unique Feature: Different electronic properties may result in varied reactivity and biological activity.

Comparison Table

CompoundStructural FeatureUnique Activity
7-BenzyloxygramineBenzyloxy at 7-positionPotential neuroprotective effects
5-BenzyloxygramineBenzyloxy at 5-positionDifferent pharmacological profile
GramineNo benzyloxy groupPsychoactive properties
5-MethoxygramineMethoxy instead of benzyloxyVaried reactivity

The unique positioning of the benzyloxy group in 7-Benzyloxygramine contributes to its distinct chemical properties and biological activities compared to these similar compounds .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94067-27-3

Dates

Modify: 2023-08-15

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